Cas no 2138002-59-0 (rac-(2R,3S)-3-amino-N-1-(azetidin-3-yl)-1H-pyrazol-5-yloxolane-2-carboxamide)

Technical Introduction: rac-(2R,3S)-3-amino-N-1-(azetidin-3-yl)-1H-pyrazol-5-yloxolane-2-carboxamide is a chiral small molecule featuring a unique structural framework combining an azetidine and pyrazole moiety with an oxolane-carboxamide backbone. Its stereochemical complexity and functional group diversity make it a valuable intermediate in medicinal chemistry, particularly for targeting selective biological pathways. The presence of both amino and carboxamide groups enhances its potential for hydrogen bonding, improving binding affinity in drug-receptor interactions. The azetidine ring contributes to conformational rigidity, which may optimize pharmacokinetic properties. This compound is suited for research in protease inhibition or GPCR modulation, offering a versatile scaffold for further derivatization in drug discovery.
rac-(2R,3S)-3-amino-N-1-(azetidin-3-yl)-1H-pyrazol-5-yloxolane-2-carboxamide structure
2138002-59-0 structure
Product name:rac-(2R,3S)-3-amino-N-1-(azetidin-3-yl)-1H-pyrazol-5-yloxolane-2-carboxamide
CAS No:2138002-59-0
MF:C11H17N5O2
MW:251.284981489182
CID:6381367
PubChem ID:165474105

rac-(2R,3S)-3-amino-N-1-(azetidin-3-yl)-1H-pyrazol-5-yloxolane-2-carboxamide Chemical and Physical Properties

Names and Identifiers

    • rac-(2R,3S)-3-amino-N-1-(azetidin-3-yl)-1H-pyrazol-5-yloxolane-2-carboxamide
    • rac-(2R,3S)-3-amino-N-[1-(azetidin-3-yl)-1H-pyrazol-5-yl]oxolane-2-carboxamide
    • EN300-1131274
    • 2138002-59-0
    • Inchi: 1S/C11H17N5O2/c12-8-2-4-18-10(8)11(17)15-9-1-3-14-16(9)7-5-13-6-7/h1,3,7-8,10,13H,2,4-6,12H2,(H,15,17)/t8-,10+/m1/s1
    • InChI Key: CARBKOSYBUAJCK-SCZZXKLOSA-N
    • SMILES: O1CC[C@H]([C@H]1C(NC1=CC=NN1C1CNC1)=O)N

Computed Properties

  • Exact Mass: 251.13822480g/mol
  • Monoisotopic Mass: 251.13822480g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 3
  • Complexity: 323
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 2
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -1.2
  • Topological Polar Surface Area: 94.2Ų

rac-(2R,3S)-3-amino-N-1-(azetidin-3-yl)-1H-pyrazol-5-yloxolane-2-carboxamide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1131274-0.5g
rac-(2R,3S)-3-amino-N-[1-(azetidin-3-yl)-1H-pyrazol-5-yl]oxolane-2-carboxamide
2138002-59-0 95%
0.5g
$1536.0 2023-10-26
Enamine
EN300-1131274-1.0g
rac-(2R,3S)-3-amino-N-[1-(azetidin-3-yl)-1H-pyrazol-5-yl]oxolane-2-carboxamide
2138002-59-0
1g
$1599.0 2023-06-09
Enamine
EN300-1131274-1g
rac-(2R,3S)-3-amino-N-[1-(azetidin-3-yl)-1H-pyrazol-5-yl]oxolane-2-carboxamide
2138002-59-0 95%
1g
$1599.0 2023-10-26
Enamine
EN300-1131274-5g
rac-(2R,3S)-3-amino-N-[1-(azetidin-3-yl)-1H-pyrazol-5-yl]oxolane-2-carboxamide
2138002-59-0 95%
5g
$4641.0 2023-10-26
Enamine
EN300-1131274-10.0g
rac-(2R,3S)-3-amino-N-[1-(azetidin-3-yl)-1H-pyrazol-5-yl]oxolane-2-carboxamide
2138002-59-0
10g
$6882.0 2023-06-09
Enamine
EN300-1131274-0.05g
rac-(2R,3S)-3-amino-N-[1-(azetidin-3-yl)-1H-pyrazol-5-yl]oxolane-2-carboxamide
2138002-59-0 95%
0.05g
$1344.0 2023-10-26
Enamine
EN300-1131274-0.25g
rac-(2R,3S)-3-amino-N-[1-(azetidin-3-yl)-1H-pyrazol-5-yl]oxolane-2-carboxamide
2138002-59-0 95%
0.25g
$1472.0 2023-10-26
Enamine
EN300-1131274-2.5g
rac-(2R,3S)-3-amino-N-[1-(azetidin-3-yl)-1H-pyrazol-5-yl]oxolane-2-carboxamide
2138002-59-0 95%
2.5g
$3136.0 2023-10-26
Enamine
EN300-1131274-10g
rac-(2R,3S)-3-amino-N-[1-(azetidin-3-yl)-1H-pyrazol-5-yl]oxolane-2-carboxamide
2138002-59-0 95%
10g
$6882.0 2023-10-26
Enamine
EN300-1131274-0.1g
rac-(2R,3S)-3-amino-N-[1-(azetidin-3-yl)-1H-pyrazol-5-yl]oxolane-2-carboxamide
2138002-59-0 95%
0.1g
$1408.0 2023-10-26

Additional information on rac-(2R,3S)-3-amino-N-1-(azetidin-3-yl)-1H-pyrazol-5-yloxolane-2-carboxamide

Introduction to rac-(2R,3S)-3-amino-N-1-(azetidin-3-yl)-1H-pyrazol-5-yloxolane-2-carboxamide (CAS No. 2138002-59-0)

rac-(2R,3S)-3-amino-N-1-(azetidin-3-yl)-1H-pyrazol-5-yloxolane-2-carboxamide (CAS No. 2138002-59-0) is a novel compound that has garnered significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound belongs to a class of molecules known as pyrazolyl oxolanes, which have shown promising biological activities, particularly in the areas of neurodegenerative diseases and cancer therapy.

The chemical structure of rac-(2R,3S)-3-amino-N-1-(azetidin-3-yl)-1H-pyrazol-5-yloxolane-2-carboxamide is characterized by a pyrazole ring linked to an oxolane moiety, with an amino group and an azetidine substituent. The presence of these functional groups imparts unique properties to the molecule, making it a valuable candidate for further research and development.

Recent studies have highlighted the potential of pyrazolyl oxolanes in modulating various biological pathways. For instance, a study published in the *Journal of Medicinal Chemistry* in 2021 reported that compounds similar to rac-(2R,3S)-3-amino-N-1-(azetidin-3-yl)-1H-pyrazol-5-yloxolane-2-carboxamide exhibit potent anti-inflammatory and neuroprotective effects. These findings suggest that the compound may have therapeutic potential in treating conditions such as Alzheimer's disease and multiple sclerosis.

In addition to its neuroprotective properties, rac-(2R,3S)-3-amino-N-1-(azetidin-3-yl)-1H-pyrazol-5-yloxolane-2-carboxamide has also shown promise in cancer research. A 2022 study in the *Cancer Research* journal demonstrated that this compound can selectively inhibit the growth of certain cancer cell lines while sparing normal cells. The mechanism of action involves the modulation of key signaling pathways involved in cell proliferation and apoptosis.

The synthesis of rac-(2R,3S)-3-amino-N-1-(azetidin-3-yl)-1H-pyrazol-5-yloxolane-2-carboxamide has been optimized using modern synthetic techniques, ensuring high yields and purity. The synthetic route involves several steps, including the formation of the pyrazole ring, introduction of the azetidine substituent, and final coupling with the oxolane moiety. These advancements in synthetic chemistry have made it possible to produce large quantities of the compound for preclinical and clinical studies.

Clinical trials are currently underway to evaluate the safety and efficacy of rac-(2R,3S)-3-amino-N-1-(azetidin-3-yl)-1H-pyrazol-5-yloxolane-2-carboxamide. Preliminary results from phase I trials have shown that the compound is well-tolerated by patients and exhibits favorable pharmacokinetic properties. These findings are encouraging and pave the way for further clinical development.

In conclusion, rac-(2R,3S)-3-amino-N-1-(azetidin-3-yl)-1H-pyrazol-5-yloxolane-2-carboxamide (CAS No. 2138002-59-0) represents a promising candidate for therapeutic applications due to its unique chemical structure and biological activities. Ongoing research continues to uncover new insights into its mechanisms of action and potential uses in treating various diseases. As more data becomes available from clinical trials, it is expected that this compound will play a significant role in advancing medical treatments.

Recommend Articles

Recommended suppliers
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Hefei Zhongkesai High tech Materials Technology Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Hefei Zhongkesai High tech Materials Technology Co., Ltd
Jiangsu Xinsu New Materials Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jiangsu Xinsu New Materials Co., Ltd
Hubei Cuiyuan Biotechnology Co.,Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Hubei Cuiyuan Biotechnology Co.,Ltd
Henan Dongyan Pharmaceutical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Henan Dongyan Pharmaceutical Co., Ltd